5-Chloro-3-methyl-2-(o-tolyl)pyridine
Description
5-Chloro-3-methyl-2-(o-tolyl)pyridine (CAS: 2624417-46-3) is a substituted pyridine derivative featuring a chlorine atom at position 5, a methyl group at position 3, and an o-tolyl (2-methylphenyl) group at position 2. Its molecular weight is 217.70 g/mol, and it is reported with a purity of 98% .
Properties
Molecular Formula |
C13H12ClN |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
5-chloro-3-methyl-2-(2-methylphenyl)pyridine |
InChI |
InChI=1S/C13H12ClN/c1-9-5-3-4-6-12(9)13-10(2)7-11(14)8-15-13/h3-8H,1-2H3 |
InChI Key |
JLPHDBYWSPBHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
5-Chloro-2-fluoro-3-methylpyridine
- Structure : Replaces the o-tolyl group with fluorine at position 2.
- Molecular Weight : ~144.5 g/mol (estimated from formula C₆H₄ClFN).
- Key Differences :
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives
- Structure : Larger molecules with additional substituents (e.g., nitro, bromo) on phenyl rings.
- Molecular Weight : 466–545 g/mol.
- Key Differences :
Platinum Complexes with o-Tolyl Ligands
- Example : [Pt{4-(o-tolyl)isqbipy}Cl]SbF₆.
- Key Differences :
- The o-tolyl group in these complexes exhibits a torsion angle of 51.7° relative to the pyridine ring, reducing planarity and altering metal-to-ligand charge transfer (MLCT) properties.
- Emission spectra show blue shifts compared to analogs with terpyridine ligands, highlighting electronic modulation by o-tolyl .
Physical and Spectral Properties
Table 1: Comparative Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 5-Chloro-3-methyl-2-(o-tolyl)pyridine | 217.70 | Not reported | Cl, CH₃, o-tolyl |
| 5-Chloro-2-fluoro-3-methylpyridine | ~144.5 | Not reported | Cl, CH₃, F |
| 2-Amino-4-(2-Cl-5-Ph-Pyridin-3-Yl)-PhPy | 466–545 | 268–287 | Cl, NH₂, substituted phenyl |
| [Pt{4-(o-tolyl)isqbipy}Cl]SbF₆ | 753.36 | Not reported | Pt, o-tolyl, SbF₆ |
- Spectral Data: ¹H NMR: For analogs in , δH ranges from 6.5–8.5 ppm for aromatic protons, similar to expectations for the target compound’s o-tolyl protons.
Steric and Conformational Effects
- Torsion Angles :
- Aggregation Behavior :
- Platinum complexes with o-tolyl substituents aggregate at low concentrations (5–10 µM), forming dimers. This behavior suggests the target compound may exhibit similar self-assembly tendencies in solution .
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